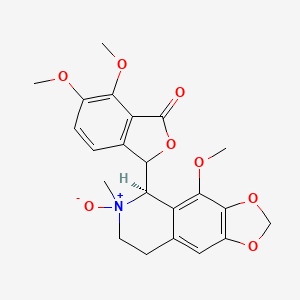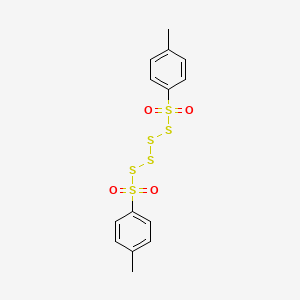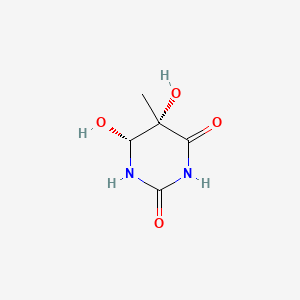
cis-5,6-Dihydroxythymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-5,6-Dihydroxythymine: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is formed as a result of oxidative damage to thymine, often due to ionizing radiation or reactive oxygen species. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common lesion that can block DNA replication and transcription.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-5,6-Dihydroxythymine typically involves the oxidation of thymine. One common method is the osmylation of thymine, which leads to the formation of both cis isomers. The reaction conditions often include the use of osmium tetroxide as the oxidizing agent, and the reaction is carried out in an aqueous solution .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be adapted for industrial purposes. The key is to optimize the reaction conditions to increase yield and purity, which may involve the use of co-solvents and catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: cis-5,6-Dihydroxythymine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized thymine derivatives.
Reduction: Reduction reactions can convert this compound back to thymine or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide is commonly used for the initial oxidation of thymine.
Reducing Agents: Sodium borohydride and other mild reducing agents can be used for reduction reactions.
Substituting Agents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include other oxidized or reduced derivatives of thymine, as well as substituted thymine compounds .
Aplicaciones Científicas De Investigación
cis-5,6-Dihydroxythymine has several important applications in scientific research:
DNA Damage and Repair Studies: It is used as a model compound to study the mechanisms of DNA damage and repair.
Oxidative Stress Marker: The presence of this compound in DNA is used as a marker for oxidative stress, helping researchers to study the effects of oxidative damage in various biological systems.
Mecanismo De Acción
The mechanism by which cis-5,6-Dihydroxythymine exerts its effects involves its incorporation into DNA, where it forms a lesion that can block DNA polymerases. This blockage occurs because the lesion distorts the DNA structure, preventing the polymerase from extending the DNA strand past the lesion site. This can lead to the termination of DNA replication and transcription, which can have significant biological consequences .
Comparación Con Compuestos Similares
5,6-Dihydrothymine: Another derivative of thymine that is formed by the reduction of the double bond in thymine.
5-Hydroxy-5,6-Dihydrothymidine: A related compound formed by the hydroxylation of thymine.
Comparison: cis-5,6-Dihydroxythymine is unique in its ability to form a strong block to DNA replication and transcription, which is not as pronounced in other similar compounds. This makes it particularly useful for studying the effects of DNA damage and the mechanisms of DNA repair .
Propiedades
Número CAS |
1124-84-1 |
|---|---|
Fórmula molecular |
C5H8N2O4 |
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
(5S,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5+/m1/s1 |
Clave InChI |
GUKSGXOLJNWRLZ-MVHIGOERSA-N |
SMILES isomérico |
C[C@@]1([C@H](NC(=O)NC1=O)O)O |
SMILES canónico |
CC1(C(NC(=O)NC1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


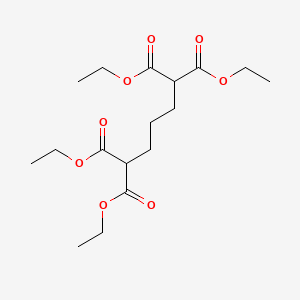
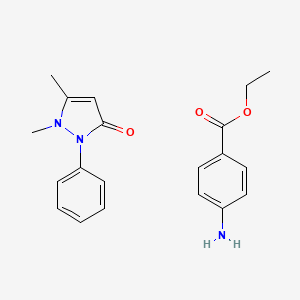
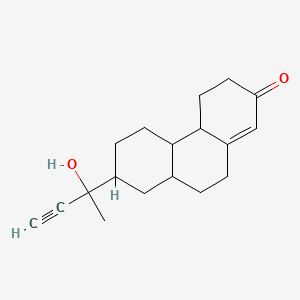
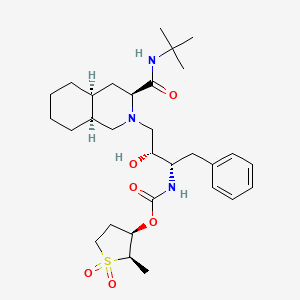
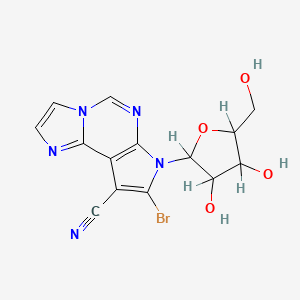
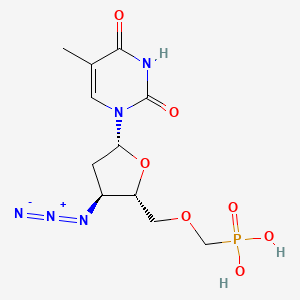


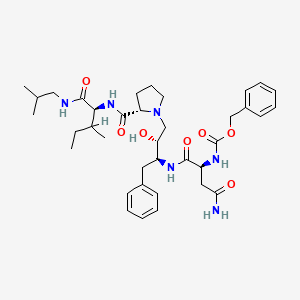
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

